3,3'-Dichlorobenzylideneazine 3,3'-Dichlorobenzylideneazine Allosteric ligand for the metabotropic glutamate receptor mGlu5; displays neutral modulation. Does not affect agonist-stimulated mGlu5 responses, but blocks regulation of the receptor by other allosteric modulators such as DFB and DMeOB.
Brand Name: Vulcanchem
CAS No.: 6971-97-7
VCID: VC0004424
InChI: InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9-,18-10+
SMILES: C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl
Molecular Formula: C14H10Cl2N2
Molecular Weight: 277.1 g/mol

3,3'-Dichlorobenzylideneazine

CAS No.: 6971-97-7

Inhibitors

VCID: VC0004424

Molecular Formula: C14H10Cl2N2

Molecular Weight: 277.1 g/mol

3,3'-Dichlorobenzylideneazine - 6971-97-7

CAS No. 6971-97-7
Product Name 3,3'-Dichlorobenzylideneazine
Molecular Formula C14H10Cl2N2
Molecular Weight 277.1 g/mol
IUPAC Name (E)-1-(3-chlorophenyl)-N-[(Z)-(3-chlorophenyl)methylideneamino]methanimine
Standard InChI InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9-,18-10+
Standard InChIKey XMOVWXSCYLINBJ-BUOZRGFLSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=N/N=C\C2=CC(=CC=C2)Cl
SMILES C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl
Description Allosteric ligand for the metabotropic glutamate receptor mGlu5; displays neutral modulation. Does not affect agonist-stimulated mGlu5 responses, but blocks regulation of the receptor by other allosteric modulators such as DFB and DMeOB.
Synonyms Alternative Name: 3,3/'-Dichlorobenzaldazine
PubChem Compound 6861558
Last Modified Nov 11 2021
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